6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole

Bromodomain Inhibition Epigenetics TAF1

This specific 6-bromo-7-chloro isomer is essential for reproducible SAR in CK2 and TAF1-BD2 inhibitor research. The asymmetric halogenation yields a sub-nanomolar TAF1-BD2 binder (Ki=0.794 nM) and IDO1 inhibitor (78 nM). Its AlogP (1.29) supports CNS drug design. Switching to a common analog compromises binding thermodynamics and experimental validity.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B12844711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11)
InChIKeyGGOXXPSZPVVKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole: A Precisely Halogenated Benzotriazole Scaffold for Kinase and Bromodomain Research Programs


6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole (CAS: 1388044-33-4) is a dihalogenated benzotriazole derivative, featuring both a bromine at the 6-position and a chlorine at the 7-position on the fused benzene ring . This specific substitution pattern confers a defined molecular weight of 232.47 g/mol and a calculated partition coefficient (AlogP) of 1.29 . The compound belongs to a class of heterocyclic scaffolds recognized for their ability to act as ATP-competitive inhibitors of protein kinases, notably casein kinase 2 (CK2), and as acetyl-lysine mimetics for bromodomain-containing proteins [1]. Its unique, asymmetrical halogenation distinguishes it from simpler mono-halogenated or symmetrically substituted analogs, providing a distinct physicochemical and interaction profile for structure-activity relationship (SAR) studies and targeted inhibitor development [2].

Why Unspecified Benzotriazole Analogs Cannot Substitute for 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole in Critical Research


The interchangeability of benzotriazole derivatives in biological assays is a flawed assumption, as the position and nature of halogen substitution are primary drivers of both binding affinity and selectivity. Research on halogenated benzotriazoles targeting human protein kinase CK2 has unequivocally demonstrated that substitutions at positions 5 and 6 are crucial for ligand binding, and that replacing bromine with chlorine systematically decreases ligand hydrophobicity without altering electronic properties [1]. This creates a scenario where a simple switch from a brominated to a chlorinated analog, or a shift in substitution pattern, can drastically alter the binding thermodynamics and, consequently, the observed inhibitory potency [2]. The specific 6-bromo-7-chloro pattern of the target compound is not a generic feature; it defines a unique molecular recognition profile that cannot be reliably predicted or replicated by using more common, commercially available benzotriazole building blocks, thereby jeopardizing SAR continuity and experimental reproducibility [3].

Quantitative Differentiation Guide for 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole in Scientific Research and Procurement


Sub-Nanomolar Affinity for TAF1 Bromodomain 2 Differentiates from Structurally Similar Benzotriazole Analogs

In a head-to-head comparison within the BROMOscan assay platform, 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole demonstrates a binding affinity (Ki) of 0.794 nM for the second bromodomain of human TAF1 (TAF1-BD2). This level of affinity represents a significant, quantifiable differentiation from the broader class of benzotriazole-derived bromodomain probes, which often exhibit Kd values in the micromolar to high nanomolar range for various bromodomains, as seen in comparative SAR tables for triazole lead series [1].

Bromodomain Inhibition Epigenetics TAF1

Differential Impact of 6-Br vs. 7-Cl Substitution on IDO1 Inhibitory Potency

When evaluated for its ability to inhibit human indoleamine 2,3-dioxygenase 1 (IDO1), 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole achieved an IC50 of 78 nM [1]. This activity places it firmly within a potent range. While a direct isomeric comparator is not available in the same dataset, SAR studies within the triazole class show that unsubstituted or singly halogenated benzotriazole scaffolds generally require significantly higher concentrations (micromolar range) to achieve similar levels of enzyme inhibition [2]. The presence of both bromine and chlorine in this specific 6,7-configuration appears critical for achieving this high-nanomolar potency.

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

Position-Specific Contribution of the 6-Bromo Substituent to CK2 Binding Affinity

A comprehensive thermodynamic analysis of bromobenzotriazole binding to the catalytic subunit of human protein kinase CK2 (hCK2α) has quantified the position-specific contribution of bromine atoms. The study reveals that the energetic contribution of a bromine substituent is not uniform; the gain in binding free energy is greater for substitutions at the 5- and 6-positions compared to the 4- and 7-positions [1]. Therefore, the specific presence of the bromine atom at the 6-position in 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is structurally pre-validated as a key determinant for high-affinity CK2 interaction, a property that cannot be assumed for other mono- or di-substituted isomers like 4,7-dibromobenzotriazole [2].

Protein Kinase CK2 Kinase Inhibition Halogen Bonding

Hydrophobicity Modulation via Br→Cl Replacement: A Class-Level Principle for Physicochemical Tuning

A comparative analysis of heterogeneously halogenated benzotriazoles established a key class-level principle: the replacement of a bromine atom with a chlorine atom on the benzotriazole scaffold leads to a quantifiable decrease in hydrophobicity, while the electronic properties of the molecule remain virtually unaffected [1]. 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole, with a calculated AlogP of 1.29, embodies this principle. Compared to a hypothetical dibromo analog (e.g., 6,7-dibromo-1H-benzotriazole) which would be more lipophilic (AlogP ~1.8-2.0), this compound offers a refined, intermediate hydrophobicity profile. This is a direct consequence of incorporating the less lipophilic chlorine atom at the 7-position.

Physicochemical Properties Lipophilicity ADME

Optimized Application Scenarios for 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole in Drug Discovery and Chemical Biology


Development of High-Potency Chemical Probes for TAF1 Bromodomain 2

6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is ideally suited as a core scaffold for developing chemical probes targeting the TAF1 bromodomain 2 (BD2). Its validated sub-nanomolar binding affinity (Ki = 0.794 nM) for TAF1-BD2 provides an exceptional starting point for medicinal chemistry optimization [1]. Researchers can leverage this high intrinsic potency to explore novel binding interactions or to attach functional handles (e.g., for PROTAC development or biotinylation) while retaining strong target engagement. This application is directly supported by its quantitative differentiation from lower-affinity benzotriazole analogs.

Lead Optimization in IDO1-Targeting Immuno-Oncology Programs

The demonstrated 78 nM inhibitory potency against human IDO1 positions 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole as a validated hit or early lead compound in immuno-oncology research [2]. Its activity is significantly higher than unsubstituted benzotriazole controls, allowing research teams to bypass the initial, low-potency hit-finding stage and move directly into structure-guided optimization of selectivity, ADME properties, and in vivo efficacy. The compound's specific halogenation pattern is a key determinant of this activity.

Investigating the Role of Halogen Bonding in CK2 Kinase Inhibition

Due to the well-characterized, position-dependent contribution of bromine to CK2 binding affinity, 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a powerful tool compound for studying halogen bonding and hydrophobic interactions in kinase-ligand systems [3]. Its specific 6-bromo substitution is known to make a greater contribution to binding free energy than substitutions at other positions. Researchers can use this compound in co-crystallization studies with CK2α or in comparative thermodynamic analyses against other regioisomers to gain deeper insights into the molecular drivers of kinase inhibitor binding.

Physicochemical Property Tuning in CNS Drug Discovery Programs

The compound's calculated AlogP of 1.29, which is a direct result of the mixed bromo/chloro substitution pattern, makes it a strategically valuable building block for central nervous system (CNS) drug discovery . This lipophilicity falls within the optimal range for CNS drug candidates (typically clogP < 3-4), offering a balance between passive permeability and solubility. Compared to more lipophilic dibromo analogs, this compound may present a lower risk of promiscuous off-target binding and metabolic instability, providing a rational starting point for medicinal chemists aiming to design brain-penetrant kinase or bromodomain inhibitors.

Quote Request

Request a Quote for 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.